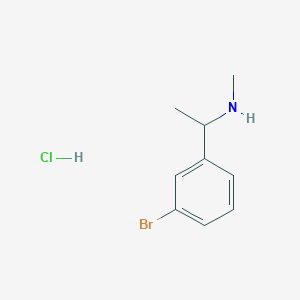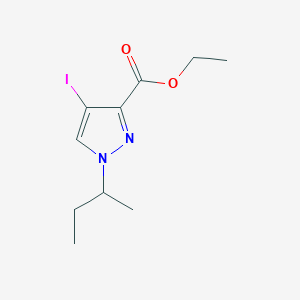
4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C9H5ClF6O . It has a molecular weight of 278.579 . The IUPAC Standard InChI for this compound is InChI=1S/C9H5ClF6O/c10-6-3-1-5 (2-4-6)7 (17,8 (11,12)13)9 (14,15)16/h1-4,17H .
Molecular Structure Analysis
The molecular structure of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene consists of a benzene ring substituted with a chlorine atom and a 2-hydroxyhexafluoroisopropyl group . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection
Research has led to the development of novel fluorescence probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and peroxidase intermediates. These probes selectively fluoresce upon interaction with hROS and hypochlorite, facilitating differentiation and specific detection of −OCl generated in stimulated neutrophils, a significant advancement in studying hROS and −OCl roles in biological and chemical contexts (Setsukinai et al., 2003).
Oxidative DNA Damage and Apoptosis Induced by Benzene Metabolites
Investigations into benzene metabolites, specifically 1,4-benzoquinone (1,4-BQ) and hydroquinone (1,4-HQ), have demonstrated their capacity to induce cellular DNA strand breakage, leading to apoptosis in higher concentrations. This study highlights the oxidative stress and DNA damage mechanisms potentially contributing to benzene's carcinogenic effects, emphasizing the significance of understanding benzene metabolites in carcinogenesis and potential interventions (Hiraku & Kawanishi, 1996).
Transformation Pathways in Water Treatment
The study on 4-hydroxyl benzophenone (4HB) transformation during chlorination disinfection processes identifies major products and proposes mechanisms involving electrophilic chlorine substitution, Baeyer-Villiger oxidation, and benzene ring breakage. This research is critical for understanding the transformation of BPs in water treatment and their potential ecological risks, providing valuable insights for improving water treatment strategies and reducing ecological impacts (Liu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVJTPJVCAQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895978.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)


![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2895989.png)


![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)
